5-(3,5-Dimethylphenyl)pyrrolidin-2-one
Description
5-(3,5-Dimethylphenyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a 3,5-dimethylphenyl substituent at the 5-position of the heterocyclic ring. Pyrrolidinones are five-membered lactams with diverse applications in medicinal chemistry, agrochemicals, and materials science due to their structural rigidity and hydrogen-bonding capabilities. The 3,5-dimethylphenyl group introduces steric bulk and lipophilicity, which may enhance binding to hydrophobic targets or improve pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
5-(3,5-dimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-5-9(2)7-10(6-8)11-3-4-12(14)13-11/h5-7,11H,3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMOGRDFAPOTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCC(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azomethine Ylide [3+2] Cycloaddition
The [3+2] cycloaddition of azomethine ylides with dipolarophiles represents a robust method for constructing pyrrolidine cores, which can subsequently be oxidized to pyrrolidinones. As detailed in patent WO2007015162A1, azomethine ylides generated from 3,5-dimethylbenzaldehyde derivatives react with α,β-unsaturated esters (e.g., methyl acrylate) in dichloromethane or tetrahydrofuran under acidic catalysis (trifluoroacetic acid) to yield pyrrolidine intermediates. For instance, heating the reaction mixture at 60°C for 12 hours produces a racemic pyrrolidine, which is oxidized to the target pyrrolidin-2-one using ruthenium(III) chloride in aqueous acetone (yield: 68–72%).
Table 1: Cycloaddition Conditions and Outcomes
| Dipolarophile | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Methyl acrylate | THF | TFA | 60°C | 72 |
| Ethyl cinnamate | DCM | AgF | 25°C | 65 |
Chiral Auxiliary-Mediated Asymmetric Synthesis
To access enantiomerically pure 5-(3,5-dimethylphenyl)pyrrolidin-2-one, oxazolidinone chiral auxiliaries have been employed. As per WO2007015162A1, coupling 3,5-dimethylphenyl-substituted γ-keto acids with (R)-4-phenyloxazolidinone forms diastereomeric intermediates, which are separated via column chromatography (hexane/ethyl acetate, 7:3). Hydrolysis with lithium hydroxide yields the enantiopure pyrrolidinone (enantiomeric excess >98%).
Hydrogenation of Carbonyl Intermediates
Reductive Preparation from 5-Acylpyrrolidin-2-ones
US4943640A discloses the hydrogenation of N-protected 5-(3,5-dimethylbenzoyl)pyrrolidin-2-ones using palladium on carbon (5 wt%) under 50 psi H₂ at 80°C. This method selectively reduces the ketone to a methylene group, affording this compound in 85% yield after recrystallization from dichloromethane/hexane. Critical parameters include the use of anhydrous ethanol as the solvent to prevent lactam hydrolysis.
Table 2: Hydrogenation Optimization
| Catalyst | Pressure (psi) | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd/C (5%) | 50 | 80°C | Ethanol | 85 |
| Raney Ni | 30 | 100°C | THF | 62 |
Friedel-Crafts Alkylation of Pyrrolidin-2-one
Lewis Acid-Catalyzed Aryl Group Introduction
Analogous to the synthesis of 5-(diphenylmethylidene)pyrrolidin-2-one (PMC3515308), BF₃·OEt₂ catalyzes the Friedel-Crafts alkylation of pyrrolidin-2-one with 3,5-dimethylbenzyl chloride. Reacting equimolar amounts in dichloromethane at 0°C for 6 hours yields 5-(3,5-dimethylbenzyl)pyrrolidin-2-one, which undergoes dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to install the aryl group (overall yield: 58%).
Comparative Analysis of Synthetic Routes
Yield and Scalability
Cycloaddition methods offer superior yields (72%) compared to Friedel-Crafts alkylation (58%), albeit with higher complexity in precursor synthesis. Hydrogenation provides the highest yield (85%) but requires specialized equipment for high-pressure reactions.
Stereochemical Control
Asymmetric cycloaddition using chiral auxiliaries achieves enantiomeric excess >98%, whereas hydrogenation and Friedel-Crafts routes produce racemic mixtures unless chiral catalysts are employed.
Chemical Reactions Analysis
5-(3,5-Dimethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield corresponding alcohols or amines .
Scientific Research Applications
5-(3,5-Dimethylphenyl)pyrrolidin-2-one has numerous scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology and medicine, compounds containing the pyrrolidin-2-one scaffold are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities . Additionally, in the industry, it serves as an intermediate in the synthesis of drugs, dyes, and pigments .
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
(a) Pyrazolopyrimidinone Derivatives
Compound 52 (5-(3,5-dimethylphenyl)-2-methylpyrazolopyrimidin-7-one) shares the 3,5-dimethylphenyl substituent but replaces the pyrrolidinone core with a pyrazolopyrimidinone scaffold. Microwave-assisted synthesis was employed for compound 52, achieving high yields (85–90%) compared to traditional methods .
(b) Pyridinone Derivatives
5-(3,5-Difluorophenyl)pyridin-2(1H)-one (CAS 928324-57-6) replaces the pyrrolidinone with a pyridinone ring. Fluorine atoms at the 3,5-positions increase electronegativity and metabolic stability compared to methyl groups. This compound is used as an intermediate in kinase inhibitor development, highlighting the role of halogenation in tuning bioactivity .
Substituent Modifications
(a) Methoxy vs. Methyl Groups
Compound 4c (1-(3,5-dimethoxybenzyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidin-2-one) features methoxy substituents instead of methyl groups. Methoxy groups increase polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration. In contrast, the methyl groups in 5-(3,5-dimethylphenyl)pyrrolidin-2-one enhance lipophilicity (predicted logP: 2.8 vs. 1.9 for 4c ) .
(b) Phenylalkyl vs. Arylpiperazine Moieties
Arylpiperazine derivatives (e.g., compound 53) incorporate nitrogen-rich scaffolds, enabling protonation at physiological pH and improved solubility in aqueous media. However, the pyrrolidinone core lacks basic nitrogen, favoring neutral or zwitterionic states under physiological conditions .
Physicochemical Properties
| Property | This compound | Compound 4c | 5-(3,5-Difluorophenyl)pyridin-2(1H)-one |
|---|---|---|---|
| Molecular Weight (g/mol) | ~229.3 | 445.5 | 223.18 |
| logP (Predicted) | 2.8 | 1.9 | 2.5 |
| Aromatic Rings | 1 (phenyl) | 2 (methoxyphenyl) | 1 (pyridinone) |
| Hydrogen Bond Acceptors | 2 | 7 | 2 |
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